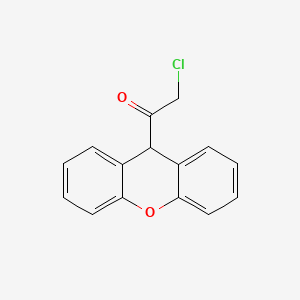

2-chloro-1-(9H-xanthen-9-yl)ethan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(9H-xanthen-9-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO2/c16-9-12(17)15-10-5-1-3-7-13(10)18-14-8-4-2-6-11(14)15/h1-8,15H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYNVWSUKPSDCOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 1 9h Xanthen 9 Yl Ethan 1 One

Precursor Synthesis and Strategic Functionalization

The foundational approach to synthesizing 2-chloro-1-(9H-xanthen-9-yl)ethan-1-one relies on the preparation of two key building blocks: a functionalized xanthene precursor and a chloroacetyl group.

Synthesis of 9H-Xanthene-9-carbaldehyde and Related Xanthyl Precursors

The synthesis of xanthyl precursors, such as 9H-xanthene-9-carboxylic acid and its derivatives, is a critical first step. One established method involves the reduction of xanthone (B1684191), which is then carboxylated to form 9H-xanthene-9-carboxylic acid. google.com Specifically, xanthone can be reduced via a Huang-Minlon reduction to yield 9H-xanthene. google.com This intermediate, in an anhydrous tetrahydrofuran (B95107) solvent, is treated with a strong base to form a salt. google.com Subsequently, the introduction of carbon dioxide gas at low temperatures (-78 to -40 °C) leads to the formation of the xanthene-9-carboxylic acid salt, which can be neutralized with acid. google.com

This carboxylic acid is a versatile precursor that can be converted into other key intermediates. For instance, it can be transformed into 9H-xanthene-9-carbonyl chloride by reacting with a chlorinating agent like thionyl chloride or oxalyl chloride. chemicalbook.commolbase.comresearchgate.net This acyl chloride is a highly reactive intermediate suitable for subsequent coupling reactions.

An alternative approach to functionalizing the xanthene nucleus is through Friedel-Crafts reactions on the aromatic rings, though this typically modifies positions other than the 9-position. wpmucdn.com

Preparation of Chloroacetyl and Related Building Blocks for Coupling

Chloroacetyl chloride is a crucial reagent for introducing the chloroacetyl group. It is a versatile bifunctional compound used extensively in organic synthesis. niscpr.res.in One common industrial preparation involves the reaction of chloroacetic acid with agents like benzotrichloride (B165768) in the presence of a catalyst such as zinc oxide. niscpr.res.in Another route is the chlorination of acetyl chloride. niscpr.res.in

These chloroacetyl building blocks can be coupled with the xanthene precursor. A plausible and direct route to this compound is the Friedel-Crafts acylation of 9H-xanthene with chloroacetyl chloride. niscpr.res.inkhanacademy.org This reaction would typically employ a Lewis acid catalyst, such as aluminum chloride, to facilitate the electrophilic substitution at the 9-position of the xanthene ring. khanacademy.org

Direct Synthetic Pathways to this compound

One-Pot and Multi-Component Reaction Approaches

One-pot syntheses, which involve multiple reaction steps in a single reaction vessel, offer significant advantages in terms of efficiency and sustainability. nih.gov Multi-component reactions (MCRs), where three or more reactants combine in a single step, are particularly effective for building molecular complexity. nih.govmdpi.com

While a specific one-pot or multi-component reaction for the direct synthesis of this compound is not extensively documented, the principles of MCRs have been widely applied to the synthesis of various xanthene derivatives. mdpi.comresearchgate.net For instance, the one-pot condensation of an aldehyde, 2-naphthol (B1666908), and a cyclic 1,3-dicarbonyl compound is a common method for preparing tetrahydrobenzo[a]xanthen-11-one derivatives. researchgate.netresearchgate.net Adapting such a strategy could potentially involve an in-situ generation of a reactive xanthene intermediate that is then trapped by a chloroacetylating agent.

Another potential one-pot approach involves the direct alpha-chlorination of a ketone precursor. If 1-(9H-xanthen-9-yl)ethan-1-one were synthesized first, it could then be chlorinated in the same pot using a suitable chlorinating agent to yield the final product. nih.gov

Catalytic Systems for Alpha-Chloroketone Formation and Xanthene Annulation

Catalytic methods provide milder and more selective pathways for the synthesis of alpha-chloroketones and related xanthene structures.

The direct alpha-chlorination of ketones is a fundamental transformation in organic synthesis. nih.gov A variety of catalytic systems have been developed to improve the efficiency and selectivity of this reaction. Organocatalysis, for example, has been employed for the enantioselective alpha-chlorination of aldehydes, which are precursors to ketones. nih.gov

For the synthesis of xanthene derivatives, various catalysts, including copper immobilized on amine-modified zeolites, have been shown to be highly efficient and reusable. chemmethod.com Transition-metal-free Friedel-Crafts reactions using Brønsted acids like trifluoroacetic acid have also been developed for the synthesis of novel xanthene derivatives through the activation of alkenes. beilstein-journals.org

Transition Metal-Catalyzed Alkoxycarbonylation Concepts for Alpha-Chloroketones

Transition metal catalysis is a cornerstone of modern organic synthesis. mdpi.com In the context of alpha-chloroketones, palladium-catalyzed alkoxycarbonylation has emerged as a significant methodology. researchgate.netacs.org This reaction typically involves the introduction of a carbonyl group and an alkoxy group into a molecule using carbon monoxide and an alcohol, catalyzed by a transition metal complex. researchgate.net

The palladium-catalyzed alkoxycarbonylation of alpha-chloro ketones can be utilized to synthesize β-ketoesters. acs.org This domino reaction demonstrates the utility of transition metal catalysis in functionalizing alpha-chloroketones. acs.org While not a direct synthesis of this compound, this concept highlights a key reactive pathway of alpha-chloroketones that is enabled by transition metal catalysis. Such catalytic systems offer the potential for developing novel synthetic routes to complex molecules from readily available starting materials. nih.gov

Lewis Acid and Brønsted Acid Catalysis in Xanthene Derivative Synthesis

The synthesis of xanthene derivatives, the foundational structure of this compound, heavily relies on acid catalysis to facilitate the key bond-forming steps. Both Lewis and Brønsted acids are employed to activate substrates and promote the necessary condensation and cyclization reactions. nih.gov

Lewis Acid Catalysis: Lewis acids function by accepting an electron pair, typically activating a carbonyl group on an aldehyde, making it more electrophilic. This activation is the initial step in the multi-component condensation that forms the xanthene ring. ichem.md A variety of Lewis acids have proven effective, including metal salts and complexes. For instance, zinc acetate (B1210297) (Zn(OAc)₂) is recognized as an inexpensive, environmentally friendly, and recyclable Lewis acid catalyst for these transformations. nih.govunito.it Other notable Lewis acids include ceric ammonium (B1175870) nitrate (B79036) (CAN), zirconium tetrachloride (ZrCl₄), and lanthanum(III) nitrate, which effectively catalyze the reaction, often under mild conditions. nih.govichem.md The choice of Lewis acid can influence reaction times and yields, as illustrated by the efficient synthesis of xanthene derivatives using dipyridine cobalt chloride under solvent-free conditions. researchgate.net

Brønsted Acid Catalysis: Brønsted acids, or proton donors, are also widely used and are crucial for catalyzing key steps like Knoevenagel condensation and cyclodehydration in the reaction mechanism. tandfonline.com Perchloric acid (HClO₄) has been used as a potent catalyst, enabling the synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes in excellent yields under ultrasound irradiation. nih.govunito.it Functionalized ionic liquids with acidic protons, such as ethylammonium (B1618946) N-sulfonic acid chloride, serve as effective and reusable Brønsted acid catalysts, particularly under solvent-free conditions. tandfonline.com Furthermore, solid-supported Brønsted acids like N-sulfonic acid poly(4-vinylpyridinium) hydrogen sulfate (B86663) (NSPVPHS) offer the advantages of heterogeneous catalysis, including ease of separation and recyclability. nih.gov Chiral phosphoric acids have also been utilized to achieve enantioselective synthesis of specific xanthene derivatives. researchgate.netacs.org

The table below compares the performance of various acid catalysts in the synthesis of representative xanthene derivatives.

| Catalyst | Catalyst Type | Key Advantages | Typical Yield (%) | Reference |

| Zn(OAc)₂ | Lewis Acid | Inexpensive, environmentally friendly, recyclable | Good to Excellent | nih.govunito.it |

| Ceric Ammonium Nitrate (CAN) | Lewis Acid | Efficient for multicomponent reactions | 82-87 | nih.gov |

| Perchloric acid (HClO₄) | Brønsted Acid | Effective under mild conditions with ultrasound | 90-98 | nih.govunito.it |

| [CH₃CH₂NH₂SO₃H]Cl | Brønsted Acid | Ionic liquid, reusable, solvent-free application | High to Excellent | tandfonline.com |

| Chiral Phosphoric Acid (CPA) | Brønsted Acid | Enables enantioselective synthesis | up to 92 | acs.org |

Heterogeneous Catalysis Utilizing Zeolite-Supported Systems

Heterogeneous catalysis offers significant advantages in chemical synthesis, including simplified product purification, catalyst recovery, and potential for reuse. Zeolites, with their porous structures and acidic properties, are excellent support materials for catalysts in the synthesis of xanthene derivatives. rsc.org

Metal ion-exchanged zeolites, such as copper-exchanged NaY zeolite (Cu/NaY), have been demonstrated to be highly active and robust heterogeneous catalysts. rsc.orgnih.gov These catalysts are operationally simple and facilitate high yields in short reaction times, often under solvent-free conditions. nih.gov The modification of zeolite surfaces can further enhance catalytic activity. For example, copper immobilized on amine-modified NaY zeolite (Cu@NNPS-NaY) acts as a highly efficient and reusable catalyst, capable of being used for at least twelve consecutive runs without a significant drop in activity. chemmethod.comchemmethod.com

Other zeolite frameworks like ZSM-5 have also been employed. A Fe-Cu/ZSM-5 heterogeneous catalyst showed high activity for the one-pot synthesis of xanthenes from a wide range of aldehydes under ultrasonic irradiation in water, highlighting a green chemistry approach. researchgate.net The use of H-Zeolite A provides another efficient and reusable catalytic system for the one-pot synthesis of 14-aryl-14H-dibenzo[a,j]xanthene derivatives under solvent-free conditions. researchgate.net

Optimization of Reaction Conditions: Solvent Effects, Temperature, and Yields

Optimizing reaction parameters such as solvent, temperature, and reaction time is crucial for maximizing the yield and efficiency of xanthene synthesis.

Solvent Effects: A significant trend in the synthesis of xanthene derivatives is the move towards solvent-free conditions, which aligns with the principles of green chemistry by reducing waste and avoiding the use of volatile organic compounds. tandfonline.comtandfonline.com Many high-yielding procedures are conducted by heating a neat mixture of reactants and catalyst. tandfonline.comrsc.orgum.edu.mt When solvents are used, their polarity can significantly impact the reaction outcome. Studies have explored a range of solvents including water, ethanol, acetonitrile, and dichloromethane. nih.gov Ethanol has often been found to be a highly effective solvent, particularly in syntheses assisted by ultrasonic irradiation. nih.gov

Temperature: The reaction temperature is a critical variable that is often optimized based on the specific catalyst and substrates used. Syntheses can be performed over a wide temperature range, from room temperature, typically with the aid of ultrasound to provide energy, to elevated temperatures of 120-130 °C for thermally driven reactions under solvent-free conditions. nih.govtandfonline.comtandfonline.com For instance, the synthesis of tetrahydrobenzo[a]xanthen-11-ones using nano-AlPO₄/Ti (IV) as a catalyst was optimized at 90 °C under solvent-free conditions. tandfonline.com

Yields: Through careful selection of catalysts and optimization of conditions, the synthesis of xanthene derivatives can achieve good to excellent yields, often in the range of 85-98%. nih.govunito.it The table below presents data from various studies, illustrating how different reaction conditions affect the yield in the synthesis of xanthene derivatives.

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| CoFe₂O₄/OCMC/Cu (BDC) | Ethanol/Water | Room Temp (sonication) | 10-15 min | 83-96 | nih.gov |

| Nano-AlPO₄/Ti (IV) | Solvent-free | 90 | 25-45 min | 89-96 | tandfonline.com |

| Cu@NNPS-NaY | Ethanol | 60 | 10-60 min | 84-97 | chemmethod.comchemmethod.com |

| [CH₃CH₂NH₂SO₃H]Cl | Solvent-free | 120 | 15-40 min | 88-96 | tandfonline.com |

| ZrTPA60BT100 | Solvent-free | 130 | 15-60 min | 90-98 | tandfonline.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly integral to the development of synthetic methodologies for complex molecules like xanthenes. These principles focus on reducing environmental impact through the use of benign solvents, minimizing waste, and employing recyclable catalysts. scholarsresearchlibrary.com

Catalyst Recyclability and Reusability

The development of recoverable and reusable catalysts is a cornerstone of green chemistry. journaljpri.com Heterogeneous catalysts, such as those based on zeolites, magnetic nanoparticles, and other solid supports, are particularly advantageous. nih.govchemmethod.comtandfonline.com For example, magnetic nanocomposites like CoFe₂O₄/OCMC/Cu (BDC) can be easily separated from the reaction mixture using an external magnet and have been shown to retain their catalytic activity for up to six cycles. nih.gov Similarly, nano-AlPO₄/Ti (IV) has demonstrated considerable benefits due to its recoverability and stability. tandfonline.com The ability to reuse a catalyst multiple times without a significant loss of performance makes the synthesis more cost-effective and environmentally friendly. tandfonline.comresearchgate.net

The following table summarizes the reusability of several catalysts used in xanthene synthesis.

| Catalyst | Separation Method | Number of Reuses | Reference |

| CoFe₂O₄/OCMC/Cu (BDC) | External Magnet | 6 cycles | nih.gov |

| DABCO/Amberlyst-15 | Filtration | 6 cycles | um.edu.mtmdpi.com |

| Nano-AlPO₄/Ti (IV) | Filtration | Not specified | tandfonline.com |

| Cu@NNPS-NaY | Centrifugation | 12 cycles | chemmethod.comchemmethod.com |

| ZrTPA60BT100 | Filtration | 4 cycles | tandfonline.com |

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanism is fundamental to optimizing conditions and developing new catalysts for the synthesis of the xanthene scaffold. The formation of the xanthene core via the multi-component reaction of an aldehyde with a C-H acid (like dimedone) and a nucleophile (like 2-naphthol or a second equivalent of dimedone) is generally proposed to proceed through a series of well-defined steps. nih.govichem.md

The plausible mechanism is initiated by the acid catalyst (either Lewis or Brønsted). tandfonline.com

Aldehyde Activation: The catalyst activates the carbonyl group of the aldehyde, increasing its electrophilicity. nih.gov

Knoevenagel Condensation: A molecule of an active methylene (B1212753) compound, such as dimedone, acts as a nucleophile and attacks the activated aldehyde. This is followed by dehydration to form a Knoevenagel adduct, an α,β-unsaturated ketone. nih.govichem.md

Michael Addition: A second nucleophile, which can be another molecule of dimedone or a compound like 2-naphthol, acts as a Michael donor and attacks the α,β-unsaturated ketone (the Michael acceptor). This 1,4-conjugate addition results in the formation of a Michael adduct. nih.gov

Cyclization and Dehydration: The final step involves an intramolecular cyclization of the Michael adduct, followed by dehydration, to form the stable pyran ring of the xanthene framework. nih.govtandfonline.com

This sequence of Knoevenagel condensation, Michael addition, and cyclodehydration efficiently constructs the tricyclic xanthene core in a single pot. nih.gov

Elucidation of Carbon-Carbon and Carbon-Chlorine Bond Forming Pathways

The formation of the target molecule is contingent on two primary chemical features: the creation of a specific carbon-carbon bond and the integrity of the carbon-chlorine bond provided by the reagent.

Carbon-Carbon Bond Formation

The principal pathway for the formation of the carbon-carbon bond between the xanthene C9 position and the chloroacetyl group is a nucleophilic substitution reaction. This process can be dissected into two critical steps:

Generation of a Xanthenyl Nucleophile: The protons at the C9 position of 9H-xanthene are significantly more acidic than the aromatic protons. This is due to the ability of the resulting conjugate base, the xanthenyl anion, to delocalize the negative charge across both adjacent aromatic rings. Treatment of 9H-xanthene with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (THF) effectively abstracts a proton from the C9 position. This generates a potent, resonance-stabilized nucleophile.

Nucleophilic Acyl Substitution: The generated xanthenyl anion subsequently acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This step forms the crucial C-C bond. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the chloride ion of the chloroacetyl chloride is displaced as the leaving group.

This targeted approach contrasts with Friedel-Crafts acylation, a common method for functionalizing aromatic systems. wpmucdn.combeilstein-journals.org A Friedel-Crafts reaction on xanthene would involve the generation of an acylium ion from chloroacetyl chloride and a Lewis acid, which would then attack the electron-rich aromatic rings, leading to isomers with the acyl group on the benzene (B151609) portions of the molecule, not at the C9 position. niscpr.res.inkhanacademy.orgsemanticscholar.org

Carbon-Chlorine Bond Integrity

In this synthetic pathway, the carbon-chlorine bond is not formed during the reaction sequence. Instead, it is introduced as an intact functional group within the acylating agent, chloroacetyl chloride. Chloroacetyl chloride is a bifunctional reagent that serves as a two-carbon building block. niscpr.res.in It provides the electrophilic carbonyl center necessary for the C-C bond formation while simultaneously carrying the chlorine atom that becomes part of the final product's structure. The C-Cl bond remains stable throughout the reaction, yielding the α-haloketone functionality in the target molecule. nih.gov

Role of Reaction Intermediates in Selectivity and Efficiency

The Xanthenyl Anion Intermediate

The key intermediate governing the reaction's outcome is the resonance-stabilized xanthenyl anion. The formation and stability of this intermediate are paramount for both selectivity and efficiency.

Influence on Selectivity: The high regioselectivity of the synthesis is a direct consequence of the preferential formation of the xanthenyl anion at the C9 position. The enhanced acidity of the C9 protons ensures that deprotonation occurs exclusively at this site, making it the sole nucleophilic center for the subsequent reaction. The stability of this intermediate, achieved through the delocalization of the negative charge onto the flanking phenyl rings, drives the reaction toward C9-acylation. This prevents competitive reactions, such as those on the aromatic rings.

Base and Solvent: The choice of a sufficiently strong, non-nucleophilic base is crucial for the quantitative deprotonation of 9H-xanthene without competing side reactions. The use of aprotic, polar solvents like THF is essential to solvate the counter-ion (e.g., Li+) and stabilize the anionic intermediate.

Temperature: Reactions involving highly reactive organometallic intermediates like the xanthenyl anion are typically conducted at low temperatures (e.g., -78 °C to 0 °C). This minimizes potential side reactions, such as the decomposition of the anion or reactions with the solvent, thereby maximizing the yield of the desired product.

Reagent Purity: The exclusion of protic impurities, particularly water, is critical. Any protic species present in the reaction mixture will rapidly quench the xanthenyl anion, reverting it to 9H-xanthene and halting the desired reaction pathway.

The careful control of these factors ensures the efficient generation and utilization of the xanthenyl anion intermediate, leading to a selective and high-yielding synthesis of this compound.

Interactive Data Table: Synthetic Parameters for C9-Acylation of Xanthene

The following table summarizes typical reaction parameters that influence the efficiency of the C9-acylation of 9H-xanthene, based on established principles of organometallic chemistry.

| Parameter | Condition | Rationale for Efficiency and Selectivity |

| Base | n-Butyllithium (n-BuLi) | Strong, non-nucleophilic base ensures complete and rapid deprotonation at C9. |

| Lithium diisopropylamide (LDA) | Strong, sterically hindered base enhances selectivity by minimizing side reactions. | |

| Solvent | Tetrahydrofuran (THF) | Aprotic polar solvent stabilizes the xanthenyl anion and solvates the lithium counter-ion. |

| Diethyl Ether (Et2O) | Aprotic, less polar alternative to THF, suitable for many organolithium reactions. | |

| Temperature | -78 °C | Suppresses decomposition of the thermally sensitive xanthenyl anion and minimizes side reactions. |

| 0 °C | May be sufficient for some base/solvent systems but carries a higher risk of reduced yield. | |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the highly reactive anionic intermediate by atmospheric oxygen or moisture. |

Reaction Chemistry and Transformational Pathways of 2 Chloro 1 9h Xanthen 9 Yl Ethan 1 One

Reactivity Profile of the Alpha-Chloroketone Moiety

The alpha-chloroketone group is a versatile functional group characterized by two electrophilic centers: the carbonyl carbon and the adjacent carbon atom bearing the chlorine substituent. The electron-withdrawing nature of the carbonyl group enhances the reactivity of the alpha-carbon, making it susceptible to a variety of chemical transformations. nih.gov

The polarized carbon-chlorine bond in the alpha-position to the carbonyl group makes the alpha-carbon an excellent electrophile for nucleophilic attack. nih.gov This reactivity is significantly greater than that of a typical alkyl chloride due to the inductive effect of the adjacent carbonyl group. nih.gov A wide range of nucleophiles can displace the chloride ion, leading to the formation of a diverse array of derivatives.

Common nucleophilic substitution reactions at the alpha-carbon include:

Reaction with Amines: Primary and secondary amines readily react with alpha-chloroketones to form alpha-aminoketones. These reactions are fundamental in the synthesis of various nitrogen-containing heterocyclic compounds. wikipedia.org For instance, reaction with thioamides or thioureas can lead to the formation of thiazoles. wikipedia.org

Reaction with Thiolates: Thiolates, being soft nucleophiles, efficiently displace the chloride to yield alpha-thioketones.

Reaction with Carboxylates: Carboxylate anions can act as nucleophiles to produce alpha-acyloxyketones.

Reaction with Azide (B81097): The introduction of an azide group via nucleophilic substitution with sodium azide provides a precursor for the synthesis of alpha-azidoketones, which are valuable intermediates in organic synthesis.

Table 1: Examples of Nucleophilic Substitution Reactions at the Alpha-Carbon of an Alpha-Chloroketone

| Nucleophile | Product |

|---|---|

| Primary Amine (R-NH₂) | α-Aminoketone |

| Thiolate (R-S⁻) | α-Thioketone |

| Carboxylate (R-COO⁻) | α-Acyloxyketone |

| Azide (N₃⁻) | α-Azidoketone |

This table is interactive. Click on the headers to sort.

The carbonyl group itself is a site of significant reactivity, participating in a range of addition and condensation reactions. While the adjacent chloro-substituent can influence the reactivity of the carbonyl group, many of the characteristic reactions of ketones are still observed.

Key transformations involving the carbonyl group include:

Reduction: The carbonyl group can be reduced to a secondary alcohol using various reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation yields the corresponding chlorohydrin.

Wittig Reaction: The Wittig reaction, involving the use of a phosphonium (B103445) ylide, can be employed to convert the carbonyl group into an alkene. This allows for the introduction of a carbon-carbon double bond at this position.

Formation of Imines and Related Derivatives: The carbonyl group can undergo condensation reactions with primary amines to form imines, with hydroxylamine (B1172632) to form oximes, and with hydrazines to form hydrazones. These reactions are often reversible and acid-catalyzed. wikipedia.org

Table 2: Transformations of the Carbonyl Group in an Alpha-Chloroketone

| Reagent | Product Type |

|---|---|

| Sodium Borohydride (NaBH₄) | Chlorohydrin |

| Phosphonium Ylide (Ph₃P=CR₂) | Alkene |

| Primary Amine (R-NH₂) | Imine |

| Hydroxylamine (NH₂OH) | Oxime |

This table is interactive. Click on the headers to sort.

In the presence of a strong, non-nucleophilic base, 2-chloro-1-(9H-xanthen-9-yl)ethan-1-one can undergo an elimination reaction to form an α,β-unsaturated ketone. This reaction proceeds via the removal of a proton from the carbon adjacent to the carbonyl group (the α'-position) and the subsequent elimination of the chloride ion. The regioselectivity of this elimination is governed by factors such as the nature of the base and the substrate. According to Zaitsev's rule, the more substituted alkene is generally the major product. libretexts.org

The mechanism of elimination can vary, with E1, E2, and E1cB pathways being possible depending on the reaction conditions. libretexts.org For alpha-chloroketones, the acidic nature of the α'-proton can favor an E1cB-like mechanism under certain basic conditions. libretexts.org

Reactivity of the 9H-Xanthene Core

The 9H-xanthene core is a tricyclic aromatic system that is generally stable. Its reactivity is primarily centered on the aromatic rings and the benzylic carbon at the 9-position.

Common electrophilic aromatic substitution reactions that could be anticipated include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring using a mixture of nitric acid and sulfuric acid.

Halogenation: Incorporation of a halogen (e.g., Br, Cl) onto the aromatic ring using a Lewis acid catalyst.

Sulfonation: Addition of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst. However, the deactivating nature of the existing acyl substituent may render the rings less reactive towards these reactions.

The precise location of substitution will be a composite of the directing effects of the ether oxygen and the deactivating acyl group.

The 9H-xanthene core can undergo oxidation at the benzylic C-9 position to form the corresponding xanthone (B1684191). nih.govresearchgate.net This transformation converts the central dihydropyran ring into a pyranone ring. Various oxidizing agents can effect this change, and photocatalytic methods using molecular oxygen have also been developed. nih.govresearchgate.net The oxidation of xanthene to xanthone results in a more planar and stabilized structure. nih.gov

The reduction of the xanthene system is less commonly described in the general literature. The aromatic rings are resistant to reduction under typical catalytic hydrogenation conditions that would, for example, reduce isolated double bonds. More forcing conditions would be required to hydrogenate the aromatic system.

Impact of Substituents at Position 9 on Reactivity

While no specific studies on this compound were identified, the electronic nature of substituents at the 9-position of the xanthene ring is expected to influence the reactivity of the chloroethanone side chain. Electron-donating groups at this position would likely increase the electron density on the xanthene ring system, which could have a modest electronic effect on the remote chloroethanone group. Conversely, electron-withdrawing groups would decrease the electron density. The primary influence, however, is anticipated to be steric. The size and conformation of any substituent at the 9-position would directly impact the accessibility of the electrophilic carbon of the chloroethanone side chain to incoming nucleophiles.

Table 1: Hypothetical Impact of Substituents at Position 9 on Nucleophilic Substitution Reactivity

| Substituent at Position 9 | Electronic Effect | Steric Hindrance | Predicted Effect on Reactivity |

| -H | Neutral | Minimal | Baseline reactivity |

| -CH₃ | Electron-donating | Moderate | Potentially decreased reactivity |

| -Ph | Electron-withdrawing (inductive) | Significant | Likely decreased reactivity |

| -NO₂ | Electron-withdrawing | Moderate | Potentially decreased reactivity |

This table is based on general chemical principles and not on experimental data for the specific compound.

Derivatization Strategies for Advanced Chemical Architectures

The development of advanced chemical architectures from this compound would logically proceed through modifications of both the ethanone (B97240) side chain and the xanthene moiety itself.

The chloroacetyl group serves as a versatile handle for the introduction of a wide array of functional groups. Nucleophilic substitution reactions are the most direct approach for derivatization at this position.

Potential Nucleophilic Substitution Reactions:

Amination: Reaction with primary or secondary amines would yield the corresponding amino ketones.

Thiolation: Treatment with thiols would result in the formation of thioether derivatives.

Azide Introduction: Substitution with sodium azide would produce an azido (B1232118) ketone, a precursor for triazoles and other nitrogen-containing heterocycles.

Alkoxylation/Hydroxylation: Reactions with alkoxides or hydroxides would lead to the corresponding ethers or α-hydroxy ketones.

The successful implementation of these reactions would be contingent on overcoming the potential steric hindrance around the reaction center.

The xanthene ring system is amenable to electrophilic aromatic substitution reactions. The positions on the aromatic rings of the dibenzo[b,e]pyran structure can be functionalized to introduce additional diversity. Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group, which can be further reduced to an amino group.

Halogenation: Incorporation of bromine or chlorine atoms.

Friedel-Crafts Acylation/Alkylation: Addition of acyl or alkyl groups.

The regioselectivity of these reactions would be directed by the existing substitution pattern on the xanthene core. The presence of the 9-acyl substituent could influence the directing effects of the oxygen atom and the aromatic rings.

Table 2: Potential Derivatization Reactions and Resulting Compound Classes

| Reaction Type | Reagent/Conditions | Functionalized Moiety | Resulting Compound Class |

| Nucleophilic Substitution | R₂NH | Ethanone Side Chain | Amino Ketones |

| Nucleophilic Substitution | RSH | Ethanone Side Chain | Thioethers |

| Electrophilic Nitration | HNO₃/H₂SO₄ | Xanthene Moiety | Nitro-xanthene Derivatives |

| Electrophilic Halogenation | Br₂/FeBr₃ | Xanthene Moiety | Bromo-xanthene Derivatives |

This table outlines potential synthetic transformations based on the known reactivity of similar chemical structures.

Advanced Spectroscopic and Diffraction Methodologies for Structural and Electronic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2-chloro-1-(9H-xanthen-9-yl)ethan-1-one in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a complete structural assignment can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The eight aromatic protons on the xanthen-9-yl group would appear in the downfield region, typically between δ 7.0 and 8.0 ppm, with complex splitting patterns due to spin-spin coupling. The single proton at the 9-position of the xanthene ring (methine proton) would likely appear as a distinct signal coupled to the protons of the chloroacetyl group. The two protons of the chloromethyl (-CH₂Cl) group are expected to appear as a singlet or a doublet, depending on the coupling with the methine proton, in the range of δ 4.0-5.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, showing signals for each unique carbon atom. The carbonyl carbon (C=O) is expected to have a characteristic chemical shift in the downfield region, typically around δ 190-200 ppm. The carbons of the xanthene aromatic rings would generate a series of signals between δ 115 and 155 ppm. The methine carbon at the 9-position and the chloromethyl carbon would also exhibit characteristic signals.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| Xanthene-CH | 4.5 - 5.5 | Doublet |

| -CH₂Cl | 4.0 - 5.0 | Doublet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 190 - 200 |

| Aromatic-C | 115 - 155 |

| Xanthene-CH | 40 - 50 |

| -CH₂Cl | 45 - 55 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound and for analyzing its conformational isomers.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to the vibrational modes of the molecule's functional groups. A strong, sharp absorption band is expected in the region of 1700-1725 cm⁻¹ due to the stretching vibration of the carbonyl (C=O) group. The presence of the C-Cl bond would give rise to a stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹. The characteristic C-O-C asymmetric stretching of the ether linkage in the xanthene ring would appear as a strong band around 1250 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. The aromatic ring vibrations are typically strong in the Raman spectrum. For ketones, the carbonyl stretch is also observable. Studies on α-haloketones have used Raman spectroscopy to investigate rotational isomerism, as different conformers (e.g., cisoid vs. transoid forms regarding the halogen and oxygen atoms) can give rise to distinct vibrational frequencies nih.gov.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C-H (Aromatic) | Stretching | 3000 - 3100 | IR, Raman |

| C=O (Ketone) | Stretching | 1700 - 1725 | IR, Raman |

| C=C (Aromatic) | Stretching | 1450 - 1600 | IR, Raman |

| C-O-C (Ether) | Asymmetric Stretching | ~1250 | IR |

| C-Cl | Stretching | 600 - 800 | IR, Raman |

Mass Spectrometry Techniques for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the precise molecular weight and for obtaining structural information through the analysis of fragmentation patterns. For this compound, which has a molecular formula of C₁₅H₁₁ClO₂ and a molecular weight of approximately 258.7 g/mol , the mass spectrum would provide key structural confirmations.

The molecular ion peak (M⁺) would be observed as a characteristic doublet at m/z 258 and m/z 260, with a relative intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

The fragmentation of the molecular ion would likely proceed through several predictable pathways. A primary fragmentation would be the alpha-cleavage adjacent to the carbonyl group. This could involve the loss of a chloromethyl radical (•CH₂Cl, mass ≈ 49.5 u), leading to the formation of a stable xanthen-9-yl acylium ion at m/z 209. Another significant fragmentation pathway could involve the cleavage of the bond between the carbonyl carbon and the xanthene ring, resulting in a [M - C₁₃H₉O]⁺ fragment corresponding to the chloroacetyl cation, or more likely, the stable xanthenyl cation at m/z 181 following the loss of the chloroacetyl radical (•COCH₂Cl).

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Identity of Fragment |

| 258/260 | [M]⁺ (Molecular Ion) |

| 209 | [M - CH₂Cl]⁺ |

| 181 | [C₁₃H₉O]⁺ (Xanthenyl cation) |

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise atomic coordinates, from which accurate bond lengths, bond angles, and torsion angles can be calculated.

Table 5: Information Obtainable from Single Crystal X-ray Diffraction

| Parameter | Description |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal (a, b, c, α, β, γ). |

| Space Group | The symmetry elements present within the crystal lattice. |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between bonds. |

| Torsion Angles | The dihedral angles that define the molecular conformation. |

| Intermolecular Interactions | Details of non-covalent interactions like hydrogen bonds and π-stacking. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The spectrum of this compound is expected to be characterized by electronic transitions associated with its constituent chromophores: the xanthene ring system and the carbonyl group.

The primary absorptions will likely be intense π → π* transitions associated with the conjugated aromatic system of the xanthene core. These typically occur at shorter wavelengths (e.g., < 350 nm). Additionally, the carbonyl group will exhibit a weaker, lower-energy n → π* transition, which involves the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. This transition is expected to appear as a broad, low-intensity band at a longer wavelength, potentially overlapping with the π → π* bands of the xanthene system. The exact position and intensity of these bands can be influenced by the solvent polarity.

Photophysical Characterization Methodologies

The xanthene scaffold is the core of many fluorescent dyes, such as fluorescein (B123965) and rhodamines researchgate.net. Therefore, this compound may exhibit interesting photophysical properties, including fluorescence. Photophysical characterization involves a range of techniques to study the processes that occur after a molecule absorbs light.

Steady-State Fluorescence Spectroscopy: This technique measures the fluorescence emission spectrum of the compound upon excitation at a specific wavelength (typically at or near the absorption maximum). The resulting spectrum provides the wavelength of maximum emission (λₑₘ) and allows for the calculation of the Stokes shift (the difference in energy between the absorption and emission maxima).

Time-Resolved Fluorescence Spectroscopy: This method is used to measure the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state.

Quantum Yield Measurement: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed.

While many xanthene derivatives are highly fluorescent, the presence of the chloroacetyl group, containing a heavy chlorine atom, might lead to quenching of the fluorescence through enhanced intersystem crossing to the triplet state. Detailed photophysical studies would be required to determine the emission properties, quantum yield, and excited-state dynamics of this specific molecule nih.govicrc.ac.ir.

Computational and Theoretical Investigations on 2 Chloro 1 9h Xanthen 9 Yl Ethan 1 One

Quantum Chemical Calculations for Electronic Structure and Energetic Landscapes

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution, molecular orbital energies, and the energies of different electronic states, which are crucial for predicting a molecule's reactivity and spectroscopic behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. longdom.org It is a widely used approach in drug design and pharmaceutical studies due to its balance of accuracy and computational efficiency. longdom.orgnumberanalytics.com For 2-chloro-1-(9H-xanthen-9-yl)ethan-1-one, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry.

These calculations involve optimizing the molecular structure to find the lowest energy conformation. From this optimized geometry, a wealth of electronic properties can be derived. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive.

Furthermore, DFT can be used to compute the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. This map is invaluable for identifying electrophilic and nucleophilic sites, thereby predicting how the molecule will interact with other chemical species. Other properties that can be calculated include dipole moments, atomic charges, and vibrational frequencies, which can be correlated with experimental spectroscopic data (e.g., Infrared and Raman spectroscopy).

Illustrative DFT-Calculated Properties for this compound

| Property | Hypothetical Value | Significance |

| Total Energy | -1234.5678 a.u. | The absolute energy of the molecule in its optimized geometry. |

| HOMO Energy | -6.789 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.234 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.555 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 3.45 Debye | A measure of the overall polarity of the molecule. |

Note: The data in this table is hypothetical and serves as an illustration of the typical output from DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the behavior of molecules in their electronically excited states. researchgate.net It is one of the most widely used methods for predicting the electronic absorption and emission spectra of organic molecules. acs.orgchemrxiv.org For this compound, TD-DFT calculations would provide insights into its photophysical properties.

By calculating the energies of various excited states, TD-DFT can predict the wavelengths at which the molecule will absorb light (UV-Vis absorption spectrum). The calculations also yield the oscillator strength for each electronic transition, which is a measure of the intensity of the absorption. This information is crucial for understanding the molecule's color and its potential applications in areas such as dyes, sensors, or photochemotherapy.

Furthermore, TD-DFT can be used to optimize the geometry of the molecule in its first excited state, providing information about how the molecular structure changes upon photoexcitation. This is important for understanding fluorescence and phosphorescence phenomena. The difference in energy between the ground and excited state optimized geometries can be used to predict the emission wavelength.

Illustrative TD-DFT Results for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 3.87 | 320 | 0.15 |

| S₀ → S₂ | 4.25 | 292 | 0.08 |

| S₀ → S₃ | 4.96 | 250 | 0.45 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the different spatial arrangements a molecule can adopt and how it behaves over time.

Conformational analysis of this compound would involve systematically rotating the rotatable bonds in the molecule to identify all possible low-energy conformations, or conformers. This process helps to understand the molecule's flexibility and the relative stabilities of its different shapes.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior. numberanalytics.com In an MD simulation, the motion of every atom in the molecule is calculated over a period of time, governed by a set of equations known as a force field. rsc.orgnih.gov This allows for the observation of conformational changes, molecular vibrations, and interactions with surrounding molecules, such as a solvent. For this compound, an MD simulation could reveal how the xanthene ring and the chloroethanone side chain move relative to each other and how the molecule interacts with water or other solvents.

Computational Elucidation of Reaction Mechanisms and Transition States in Synthesis and Reactivity

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. numberanalytics.com By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, any intermediates, and the transition states that connect them.

For the synthesis of this compound, computational methods could be used to explore different possible synthetic routes and to understand the mechanism of the most efficient pathway. This involves calculating the energies of all species involved in the reaction and locating the transition state structures. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

Similarly, the reactivity of this compound with other molecules can be studied computationally. For example, the mechanism of a nucleophilic substitution reaction at the carbon atom bearing the chlorine atom could be investigated. This would provide valuable information about the molecule's chemical stability and how it might react in a biological system.

Structure-Reactivity Relationship Prediction through Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of a series of compounds with their biological activity or other properties. numberanalytics.comneovarsity.org QSAR models are mathematical equations that relate numerical descriptors of the molecules to their observed activity. drugdesign.org

To develop a QSAR model for a series of analogs of this compound, a set of these compounds with known biological activities would be required. A large number of molecular descriptors would then be calculated for each compound. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). Statistical methods are then used to select the most relevant descriptors and to build a predictive model.

Once a reliable QSAR model is established, it can be used to predict the activity of new, unsynthesized compounds. This allows for the rational design of more potent or selective molecules, thereby saving time and resources in the drug discovery process. numberanalytics.com

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline Structures

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in the crystalline state. scirp.orgscirp.org The Hirshfeld surface of a molecule in a crystal is defined as the region where the electron density of the molecule is greater than that of all other molecules in the crystal.

By mapping various properties onto the Hirshfeld surface, it is possible to gain a detailed understanding of the forces that hold the crystal together. mdpi.com One of the most useful representations is the 2D fingerprint plot, which summarizes all the intermolecular contacts in the crystal. iucr.org

Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Hypothetical Contribution (%) |

| H···H | 45.2 |

| C···H/H···C | 28.7 |

| O···H/H···O | 15.5 |

| Cl···H/H···Cl | 8.9 |

| Other | 1.7 |

Note: The data in this table is hypothetical and for illustrative purposes only, representing a typical distribution of intermolecular contacts for an organic molecule.

Applications in Advanced Materials and Chemical Technologies Non Biological Focus

Development as Dyes and Pigments

There is no available scientific literature detailing the synthesis, characterization, or application of 2-chloro-1-(9H-xanthen-9-yl)ethan-1-one as a dye or pigment. The broader class of xanthene compounds, such as rhodamines and fluoresceins, are renowned for their vibrant colors and fluorescent properties, which arise from the extended π-conjugated system of the xanthene core. However, specific studies on how the 2-chloroethanone substituent at the 9-position of the xanthene ring influences its chromophoric and pigmentary properties have not been reported.

Applications in Laser Technology and Photonics

The utility of xanthene derivatives, particularly rhodamine dyes, in laser technology is well-established due to their high fluorescence quantum yields and photostability, making them effective gain media in dye lasers. Nevertheless, there are no published research articles or data that investigate the potential of this compound for applications in laser technology or photonics. Its photophysical properties, such as absorption and emission spectra, fluorescence lifetime, and quantum yield, which are critical for such applications, have not been documented.

Role in Organic Electronic Devices as Hole Indicators or Transporters

Certain xanthene derivatives, particularly those with spiro-configured structures like spiro[fluorene-9,9′-xanthene], have been investigated as hole-transporting materials (HTMs) in organic electronic devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells. These applications leverage the electronic properties and morphological stability of the xanthene core. However, there is no research available that explores the synthesis, electronic properties, or performance of this compound in the capacity of a hole indicator or transporter in organic electronic devices.

Exploration in Chemo-Sensors and Non-Biological Imaging Systems

The versatility of the xanthene scaffold has led to its widespread use in the development of chemosensors for the detection of various analytes and in non-biological imaging systems. These applications typically involve the functionalization of the xanthene core with specific recognition moieties. A comprehensive literature search reveals no studies dedicated to the exploration of this compound for such purposes. It is possible that this compound may serve as a synthetic intermediate for more complex sensor molecules, but its direct application as a chemosensor or imaging agent has not been reported.

Emerging Research Directions and Future Prospects for 2 Chloro 1 9h Xanthen 9 Yl Ethan 1 One

Design of Novel Catalytic Systems for Enhanced Stereoselective Synthesis

The presence of a chiral center at the 9-position of the xanthene ring and the adjacent α-chloro ketone moiety makes the stereoselective synthesis of derivatives of 2-chloro-1-(9H-xanthen-9-yl)ethan-1-one a key area for future research. The development of novel catalytic systems will be crucial in controlling the three-dimensional arrangement of atoms in these derivatives, which is often paramount to their function.

Future research is likely to focus on the development of catalysts that can achieve high levels of enantioselectivity in reactions involving the α-chloro ketone group. This could involve the use of chiral catalysts to control the addition of nucleophiles to the carbonyl group or to mediate substitution reactions at the α-carbon. Given the steric bulk of the xanthene group, catalysts will need to be designed with specific pockets that can accommodate this large substituent while still effectively guiding the stereochemical outcome of the reaction.

Recent advancements in photoredox catalysis could also be applied to the functionalization of this compound. nih.gov Light-mediated reactions can often proceed under mild conditions and with high selectivity, offering a green and efficient alternative to traditional synthetic methods. The development of chiral photocatalysts could enable the asymmetric synthesis of a wide range of derivatives from this parent compound.

The following table summarizes potential catalytic approaches for the stereoselective synthesis of derivatives of this compound:

| Catalytic Approach | Potential Reaction | Desired Outcome |

| Chiral Lewis Acid Catalysis | Nucleophilic addition to the ketone | Enantioselective formation of tertiary alcohols |

| Organocatalysis | α-functionalization | Asymmetric substitution of the chlorine atom |

| Transition Metal Catalysis | Cross-coupling reactions | Stereospecific formation of C-C bonds |

| Photoredox Catalysis | Radical-mediated transformations | Highly selective and environmentally friendly synthesis |

Integration into Supramolecular Assemblies and Nanostructures

The rigid and well-defined structure of the 9H-xanthene scaffold makes this compound an attractive building block for the construction of supramolecular assemblies and nanostructures. researchgate.netnih.gov These organized molecular systems are held together by non-covalent interactions and can exhibit unique properties and functions. wikipedia.org

One promising direction is the use of this compound as a guest molecule in host-guest chemistry. researchgate.netnih.gov Larger host molecules, such as cyclodextrins, calixarenes, or self-assembled molecular cages, could encapsulate this compound, potentially altering its reactivity or physical properties. researchgate.netresearchgate.netacs.orgnih.govrsc.org For instance, encapsulation within a chiral host could induce asymmetry in reactions occurring on the guest molecule.

Furthermore, the xanthene moiety can be functionalized to act as a component of a larger supramolecular structure. For example, by introducing recognition motifs onto the xanthene ring, it could self-assemble into well-defined architectures like capsules, tubes, or sheets. The α-chloro ketone group could then be used to post-synthetically modify these assemblies, introducing new functionalities or cross-linking the structure for enhanced stability. The incorporation of xanthene derivatives into metal-organic frameworks (MOFs) is another area of interest, where the compound could act as a ligand to create porous materials with potential applications in catalysis, sensing, or gas storage.

Advanced Computational Predictions for Rational Design and Property Modulation

Computational chemistry is poised to play a pivotal role in guiding the future research of this compound. Techniques such as Density Functional Theory (DFT) can be employed to predict the molecule's electronic structure, reactivity, and spectroscopic properties. researchgate.net This theoretical understanding can accelerate the rational design of new derivatives with tailored functionalities.

For instance, computational models can be used to screen virtual libraries of catalysts for the stereoselective synthesis of derivatives, identifying the most promising candidates for experimental investigation. nih.gov DFT calculations can also elucidate the mechanism of reactions involving the α-chloro ketone, providing insights into how to control the reaction's outcome.

In the context of supramolecular chemistry, molecular dynamics simulations can be used to study the binding of this compound to various host molecules, predicting the stability and structure of the resulting host-guest complexes. beilstein-journals.org This can aid in the design of host systems with high affinity and selectivity for this specific guest.

The following table outlines the potential applications of computational chemistry in the study of this compound:

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Reaction mechanism studies | Transition state energies, reaction pathways, electronic properties |

| Molecular Docking | Catalyst and host-guest design | Binding affinities, preferred conformations |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of substituent effects | Bond critical points, electronic density distribution |

| Molecular Dynamics (MD) | Supramolecular assembly simulation | Stability and dynamics of complexes, conformational changes |

Discovery of Unforeseen Applications in Fundamental Chemical Sciences

The unique combination of a bulky, fluorescent xanthene core and a reactive α-chloro ketone handle opens up possibilities for unforeseen applications in fundamental chemical sciences. The exploration of the reactivity of this molecule could lead to the discovery of novel chemical transformations and the development of new synthetic methodologies.

The α-chloro ketone moiety is a versatile functional group that can participate in a variety of reactions, including nucleophilic substitutions, eliminations, and rearrangements. organic-chemistry.orgwikipedia.orgnih.govfiveable.menih.gov The steric hindrance imposed by the xanthene scaffold could lead to unusual reactivity patterns, enabling transformations that are not possible with smaller α-chloro ketones. For example, the bulky nature of the xanthene group might favor certain reaction pathways or lead to the formation of unexpected products.

The fluorescent properties of the xanthene core could be exploited in the development of new chemical probes and sensors. rsc.orgresearchgate.net By designing derivatives where the fluorescence is modulated by a chemical event at the α-chloro ketone, it may be possible to create sensors for specific analytes or to visualize chemical processes in real-time. Furthermore, the unique photophysical properties of functionalized xanthenes could find applications in materials science, for example, in the development of new photoresponsive materials or organic light-emitting diodes (OLEDs). nih.gov The exploration of this compound's fundamental chemical properties is likely to uncover a wealth of new and exciting applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-1-(9H-xanthen-9-yl)ethan-1-one, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves selective chlorination of the xanthone core. A reported protocol reacts 9H-xanthen-9-one with chlorine gas under controlled temperature (20–25°C) and inert atmosphere to ensure regioselectivity at the 1-position . Key parameters include:

- Reaction Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:4) to track progress .

- Yield Optimization : Adjusting stoichiometry (1.2–1.5 eq Cl₂) and reaction time (6–8 hrs) improves purity (>95%) .

- Data Table :

| Parameter | Optimal Range |

|---|---|

| Temperature | 20–25°C |

| Chlorine Equivalents | 1.2–1.5 eq |

| Reaction Time | 6–8 hrs |

Q. How can spectroscopic and chromatographic techniques be employed to characterize this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies the chloro-substituted ethanone group (δ ~4.5 ppm for CH₂Cl; δ ~200 ppm for ketone C=O) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 273.05 g/mol) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer : The compound is stable under ambient conditions but degrades in strong acids/bases. Stability tests via:

- Accelerated Degradation Studies : Expose to pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24 hrs; monitor decomposition via HPLC .

- Storage Recommendations : Store in amber vials at –20°C under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How can contradictions in reaction yield data from different synthetic protocols be resolved?

- Methodological Answer : Discrepancies often arise from impurities or side reactions (e.g., over-chlorination). Strategies include:

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature vs. Cl₂ flow rate) .

- Reproducibility Tests : Replicate protocols across labs with standardized reagents.

- Statistical Analysis : Apply ANOVA to identify significant yield predictors (e.g., P < 0.05 for temperature effects) .

Q. What computational methods predict the reactivity of the chloroethanone group in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Gaussian 16 at B3LYP/6-311+G(d,p) level models nucleophilic substitution (SN2) barriers for chloro displacement .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .

- Data Table : Example DFT Results for Reactivity:

| Reaction Pathway | Activation Energy (kcal/mol) |

|---|---|

| SN2 (Cl⁻ displacement) | 22.3 |

| Radical Pathway | 28.7 |

Q. How can crystallographic data resolve ambiguities in molecular conformation, such as ring puckering in the xanthone core?

- Methodological Answer :

Data Collection : Mo Kα radiation (λ = 0.71073 Å) at 100 K.

Structure Solution : Direct methods (SHELXT) followed by full-matrix least-squares refinement .

- Ring Puckering Analysis : Apply Cremer-Pople parameters to quantify out-of-plane displacements .

- Example Findings : Xanthone core adopts a planar conformation (deviation < 0.05 Å), while the ethanone group shows slight torsional strain (θ = 5.2°) .

Q. What strategies validate the biological activity of this compound, such as antimicrobial effects, while accounting for structural analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 2-chloro-1-(2-methylfuran-3-yl)ethan-1-one) via MIC assays against E. coli and C. albicans .

- Mechanistic Studies : Use fluorescence quenching to assess DNA intercalation or membrane disruption .

- Data Table : Example MIC Values:

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| C. albicans | 64 |

Notes on Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.